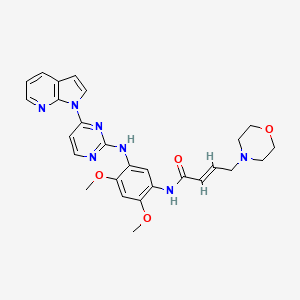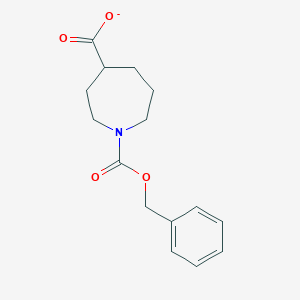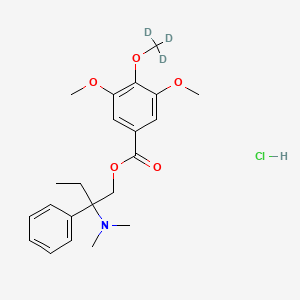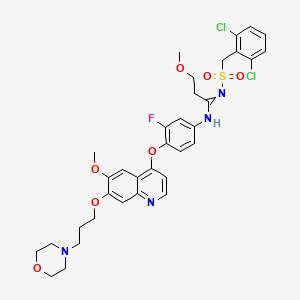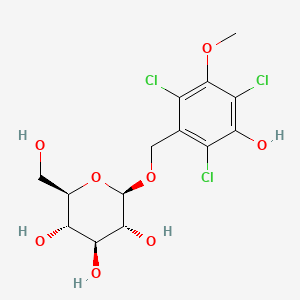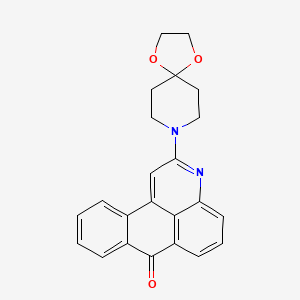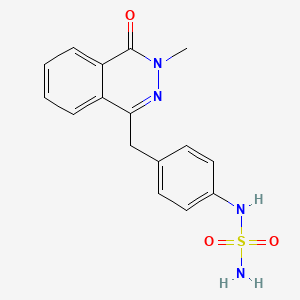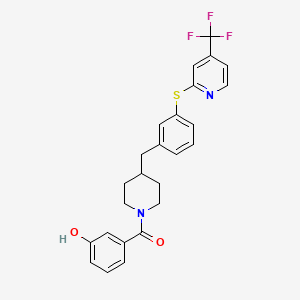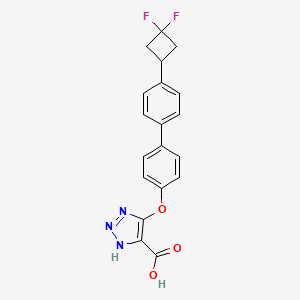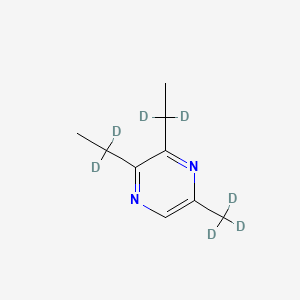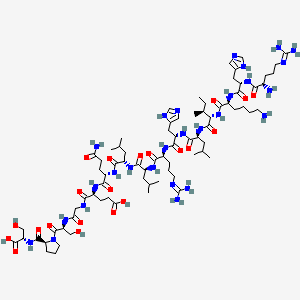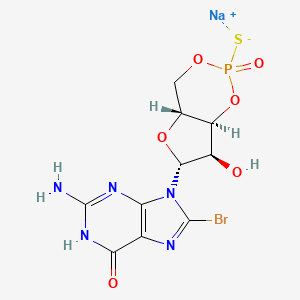
Rp-8-Br-cGMPS (sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Rp-8-Br-cGMPS (sodium salt) is synthesized through a series of chemical reactions involving the modification of cyclic guanosine monophosphate (cGMP). . The reaction conditions often require careful control of temperature, pH, and the use of specific reagents to achieve the desired modifications.
Industrial Production Methods
Industrial production of Rp-8-Br-cGMPS (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required quality standards. The compound is typically produced in lyophilized solid form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Rp-8-Br-cGMPS (sodium salt) primarily undergoes substitution reactions due to the presence of the bromine atom and the sulfur-modified cyclic phosphate moiety. These reactions can involve the replacement of the bromine atom or the sulfur atom with other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving Rp-8-Br-cGMPS (sodium salt) include nucleophiles such as thiols, amines, and phosphines. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from the reactions of Rp-8-Br-cGMPS (sodium salt) depend on the specific reagents and conditions used. For example, reactions with thiols can lead to the formation of thioether derivatives, while reactions with amines can result in the formation of amine-substituted products .
Applications De Recherche Scientifique
Rp-8-Br-cGMPS (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Inhibition of cGMP-dependent protein kinases: Rp-8-Br-cGMPS (sodium salt) is widely used as an inhibitor of cGMP-dependent protein kinases in various biochemical assays.
Study of signal transduction pathways: The compound is used to investigate the role of cGMP and cGMP-dependent protein kinases in cellular signaling pathways.
Research on cardiovascular diseases: Rp-8-Br-cGMPS (sodium salt) is used in studies related to cardiovascular diseases to understand the mechanisms of cGMP signaling in vascular smooth muscle cells.
Neuroscience research: The compound is employed in neuroscience research to study the modulation of synaptic function by cGMP and cGMP-gated cation channels.
Mécanisme D'action
Rp-8-Br-cGMPS (sodium salt) exerts its effects by competitively inhibiting cGMP-dependent protein kinases. It binds to the kinase without activating it, thereby blocking the phosphorylation of downstream targets . This inhibition is achieved due to the structural similarity of Rp-8-Br-cGMPS (sodium salt) to cGMP, allowing it to occupy the binding site of the kinase . The compound is also resistant to hydrolysis by phosphodiesterases, which enhances its stability and effectiveness in cellular assays .
Comparaison Avec Des Composés Similaires
Rp-8-Br-cGMPS (sodium salt) is unique among cGMP analogs due to its specific modifications. Some similar compounds include:
8-Bromoguanosine-3’,5’-cyclic monophosphate sodium salt: This compound is similar but lacks the sulfur modification in the cyclic phosphate moiety.
Rp-8-Bromo-β-phenyl-1,N2-ethenoguanosine-3’,5’-cyclic monophosphorothioate sodium salt: This compound has additional modifications on the guanine base, making it structurally distinct from Rp-8-Br-cGMPS (sodium salt).
8-(4-Chlorophenylthio)-guanosine-3’,5’-cyclic monophosphate sodium salt: This compound has a chlorophenylthio group instead of a bromine atom, resulting in different biochemical properties.
Rp-8-Br-cGMPS (sodium salt) stands out due to its combination of bromine and sulfur modifications, which confer unique inhibitory properties and resistance to hydrolysis .
Propriétés
Formule moléculaire |
C10H10BrN5NaO6PS |
|---|---|
Poids moléculaire |
462.15 g/mol |
Nom IUPAC |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxo-2-sulfido-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-8-bromo-1H-purin-6-one |
InChI |
InChI=1S/C10H11BrN5O6PS.Na/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(21-8)1-20-23(19,24)22-5;/h2,4-5,8,17H,1H2,(H,19,24)(H3,12,14,15,18);/q;+1/p-1/t2-,4-,5-,8-,23?;/m1./s1 |
Clé InChI |
CHTSSROWUAICIL-HUSULMCLSA-M |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)OP(=O)(O1)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


